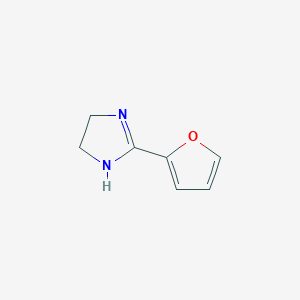

2-Furan-2-yl-4,5-dihydro-1H-imidazole

Descripción general

Descripción

2-Furano-2-il-4,5-dihidro-1H-imidazol es un compuesto heterocíclico que presenta tanto un anillo de furano como un anillo de imidazol. La fórmula molecular de este compuesto es C7H8N2O, y tiene un peso molecular de 136.15 g/mol

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 2-furano-2-il-4,5-dihidro-1H-imidazol típicamente implica la ciclación de precursores apropiados. Un método común implica la reacción de furano-2-carbaldehído con etilendiamina en condiciones ácidas para formar el anillo de imidazol . La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, y el producto se purifica mediante recristalización.

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para 2-furano-2-il-4,5-dihidro-1H-imidazol no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza. La producción industrial también puede involucrar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Furano-2-il-4,5-dihidro-1H-imidazol puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El anillo de furano se puede oxidar para formar ácido furano-2-carboxílico.

Reducción: El anillo de imidazol se puede reducir para formar 2-furano-2-il-4,5-dihidroimidazolina.

Sustitución: Los átomos de hidrógeno en el anillo de imidazol se pueden sustituir con varios grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.

Sustitución: Los reactivos electrófilos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.

Productos Mayores Formados

Oxidación: Ácido furano-2-carboxílico.

Reducción: 2-Furano-2-il-4,5-dihidroimidazolina.

Sustitución: Varios derivados de imidazol sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-furan-2-yl-4,5-dihydro-1H-imidazole exhibits a broad spectrum of biological activities:

| Activity Type | Observed Effects |

|---|---|

| Antibacterial | Effective against multiple bacterial strains |

| Antifungal | Inhibits growth of fungi |

| Antiviral | Potential activity against specific viruses |

| Anti-inflammatory | Reduces inflammation in various models |

| Antioxidant | Protects against oxidative damage |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways and cellular processes.

- Cell Signaling Modulation : It affects signaling pathways, potentially altering gene expression and cellular responses.

- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative stress by neutralizing free radicals.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its polar nature. This enhances its solubility and bioavailability, making it a candidate for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In vitro tests demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating strong antimicrobial potential.

- Anti-inflammatory Research : Animal model studies showed that administration of the compound resulted in reduced inflammation markers and improved clinical scores in models of arthritis.

- Antioxidant Activity : Laboratory assessments revealed that this compound effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Applications in Research and Industry

The versatility of this compound extends to various fields:

- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a promising candidate for new drug formulations targeting infections and inflammatory diseases.

- Material Science : Utilized as a building block for synthesizing advanced polymers with unique properties.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, scaling up laboratory synthesis methods is expected to involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Toxicity and Safety

Preliminary studies indicate that 2-furan-2-yloxy-4,5-dihydro-1H-imidazole is generally well-tolerated in animal models. However, comprehensive toxicity assessments in humans are still needed to establish safety profiles for long-term use.

Mecanismo De Acción

El mecanismo de acción de 2-Furano-2-il-4,5-dihidro-1H-imidazol no se comprende completamente, pero se cree que interactúa con varios objetivos moleculares y vías. El anillo de imidazol puede coordinarse con iones metálicos, lo que puede desempeñar un papel en su actividad biológica. Además, el anillo de furano puede participar en interacciones π-π con aminoácidos aromáticos en las proteínas, lo que podría afectar su función .

Comparación Con Compuestos Similares

2-Furano-2-il-4,5-dihidro-1H-imidazol se puede comparar con otros compuestos similares, como:

Imidazol: Una estructura más simple sin el anillo de furano, ampliamente utilizada en productos farmacéuticos y como ligando en química de coordinación.

2-Furano-2-il-1H-imidazol: Estructura similar pero con un patrón de sustitución diferente, lo que podría llevar a diferentes propiedades químicas y biológicas.

Bencimidazol: Contiene un anillo de benceno e imidazol fusionados, conocido por su amplia gama de actividades biológicas.

La singularidad de 2-Furano-2-il-4,5-dihidro-1H-imidazol radica en su combinación de los anillos de furano e imidazol, lo que puede conferir una reactividad química y una actividad biológica únicas .

Actividad Biológica

2-Furan-2-yl-4,5-dihydro-1H-imidazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is structurally related to imidazole derivatives, which are known for their roles in various biochemical processes and therapeutic applications. The following sections provide a comprehensive overview of the biological activity, mechanisms of action, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring fused with a dihydroimidazole moiety. This unique structure contributes to its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

- Antibacterial Activity : Demonstrated efficacy against various bacterial strains.

- Antifungal Activity : Effective in inhibiting fungal growth.

- Antiviral Activity : Shows potential in combating viral infections.

- Anti-inflammatory Effects : Exhibits properties that may alleviate inflammation.

- Antioxidant Properties : Protects cells from oxidative stress.

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antibacterial | Effective against multiple bacterial strains |

| Antifungal | Inhibits growth of fungi |

| Antiviral | Potential activity against specific viruses |

| Anti-inflammatory | Reduces inflammation in various models |

| Antioxidant | Protects against oxidative damage |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways and cellular processes.

- Cell Signaling Modulation : It affects signaling pathways, potentially altering gene expression and cellular responses.

- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative stress by neutralizing free radicals.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its polar nature. This enhances its solubility and bioavailability, making it a candidate for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In vitro tests demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating strong antimicrobial potential .

- Anti-inflammatory Research : Animal model studies showed that administration of the compound resulted in reduced inflammation markers and improved clinical scores in models of arthritis .

- Antioxidant Activity : Laboratory assessments revealed that this compound effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Toxicity and Safety

Preliminary studies indicate that this compound is generally well-tolerated in animal models. However, comprehensive toxicity assessments in humans are still needed to establish safety profiles for long-term use .

Applications in Research and Industry

The versatility of this compound extends to various fields:

- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a promising candidate for new drug formulations.

- Material Science : Utilized as a building block for synthesizing advanced polymers with unique properties .

Propiedades

IUPAC Name |

2-(furan-2-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTMYJAUZMRWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357040 | |

| Record name | 2-Furan-2-yl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40029-93-4 | |

| Record name | 2-Furan-2-yl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.